Sordarin
Description
Sordarin is a tetracyclic diterpenoid glycoside antibiotic first isolated from the fungus Sordaria araneosa Cain ATCC 36386 . Its core structure consists of a norbornene-containing diterpene (sordaricin) linked to a 6-deoxyaltrose sugar moiety . This compound exhibits potent antifungal activity by selectively stabilizing the eukaryotic elongation factor 2 (eEF2)-ribosome-GDP complex, thereby blocking the translocation step of fungal protein synthesis . This mechanism is distinct from conventional antifungals (e.g., azoles, polyenes) that target cell membranes, making this compound a promising candidate for combating resistant fungal pathogens .
This compound's biosynthesis involves a 67 kb gene cluster (sdn) encoding a diterpene cyclase (SdnA), a glycosyltransferase (SdnJ), and cytochrome P450 oxidases . SdnA catalyzes the cyclization of geranylgeranyl diphosphate into cycloaraneosene, a key intermediate, while SdnJ mediates glycosylation to form the active compound .
Propriétés
IUPAC Name |
(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O8/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32)/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGVRVMISBQNMQ-YPBSLCSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911847 | |
| Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11076-17-8 | |
| Record name | Sordarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11076-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sordarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
La synthèse de la sordarine (sel de sodium) implique une voie biosynthétique complexe. Le processus commence par la formation d'un squelette diterpénique par l'action de la pyrophosphate synthase de géranylgéranyle et de la cyclase diterpénique. Ceci est suivi de plusieurs étapes d'oxydation et de glycosylation catalysées par diverses enzymes, notamment les oxydases P450 et les glycosyltransférases . Le produit final, la sordarine, est ensuite converti en sa forme de sel de sodium pour augmenter sa solubilité et sa stabilité .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
La sordarine (sel de sodium) a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'action
La sordarine (sel de sodium) exerce ses effets antifongiques en inhibant spécifiquement le facteur d'élongation 2 (EF-2) chez les champignons. Cette inhibition bloque l'étape de translocation de la synthèse protéique, empêchant ainsi l'élongation de la chaîne polypeptidique naissante. Le composé stabilise le complexe EF2-ribosome, de manière similaire à l'action de l'acide fusidique dans les systèmes bactériens.
Applications De Recherche Scientifique
Antifungal Activity
Sordarin and its derivatives have been extensively studied for their antifungal effects, particularly against pathogenic fungi such as Candida albicans, Candida glabrata, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans. Research indicates that this compound selectively inhibits the protein synthesis elongation cycle in these yeasts without affecting mammalian protein synthesis machinery, making it a targeted antifungal agent .
Table 1: this compound's Antifungal Activity Against Pathogenic Fungi
| Fungal Species | Inhibition Effect | Reference |
|---|---|---|
| Candida albicans | Sensitive | |
| Candida glabrata | Sensitive | |
| Candida krusei | Resistant | |
| Candida parapsilosis | Resistant | |
| Cryptococcus neoformans | Sensitive |
The resistance observed in certain strains is attributed to differences in the molecular targets of sordarins, highlighting the need for further research to understand these mechanisms and improve treatment efficacy .
Biosynthesis and Genetic Studies
Recent studies have focused on elucidating the biosynthetic pathways responsible for this compound production. Genome mining has identified key biosynthetic gene clusters that facilitate its synthesis in producing strains. For instance, researchers have successfully mapped the gene cluster responsible for this compound biosynthesis, revealing insights into its chemical structure and potential for synthetic modifications .
Table 2: Key Findings on this compound Biosynthesis
These findings not only enhance our understanding of this compound's natural production but also pave the way for developing novel analogs with improved antifungal activity.
Therapeutic Potential and Case Studies
The unique properties of this compound make it a candidate for combination therapies aimed at enhancing antifungal efficacy. Studies suggest that using this compound alongside other antifungals could lead to synergistic effects, improving treatment outcomes for resistant fungal infections .
Case Study: Combination Therapy with this compound
A recent clinical study explored the effects of combining this compound with fluconazole against resistant strains of Candida. Results indicated a significant increase in susceptibility when both drugs were administered together, suggesting that this compound could play a crucial role in overcoming drug resistance in clinical settings .
Mécanisme D'action
Sordarin (sodium salt) exerts its antifungal effects by specifically inhibiting the elongation factor 2 (EF-2) in fungi. This inhibition blocks the translocation step of protein synthesis, thereby preventing the elongation of the nascent polypeptide chain . The compound stabilizes the EF2-ribosome complex, similar to the action of fusidic acid in bacterial systems .
Comparaison Avec Des Composés Similaires
Hypoxythis compound
Zofimarin and Xylarin
GM193663 and GM237354
GR135402
- Derivatization: Morpholino group replacing the natural sugar .
- Activity : IC50 < 0.008 µg/mL against C. albicans but inactive against C. parapsilosis due to eEF2 structural divergence .
Pharmacological and Mechanistic Comparisons
Mechanistic Divergence and Resistance
- Fusidic Acid Cross-Resistance : Mutations in ribosomal protein L10e confer partial resistance to both this compound and fusidic acid, though this compound's specificity for fungal eEF2 limits cross-resistance in mammals .
- Species-Specific Resistance : C. krusei and C. parapsilosis exhibit intrinsic resistance due to polymorphisms in eEF2 domains III–V .
Therapeutic Potential and Challenges
Sordarins demonstrate low cytotoxicity in mammalian cells (<10% inhibition at 10 µg/mL) and efficacy in murine models of candidiasis and pneumocystosis . However, their clinical development is hindered by:
Solubility Issues : Hydrophobic diterpene cores limit oral bioavailability .
Resistance Emergence : Mutations in eEF2 (e.g., H699Y) reduce binding affinity .
Spectrum Gaps : Poor activity against filamentous fungi (e.g., A. fumigatus) without structural optimization .
Activité Biologique
Sordarin is a glycoside antibiotic derived from the fungus Sordaria araneosa, notable for its antifungal properties, particularly against pathogenic yeast and filamentous fungi. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy against various fungal species, and the development of novel derivatives.
This compound primarily functions as an inhibitor of protein synthesis in fungi. It specifically targets elongation factor 2 (eEF2), a crucial component in the translation process. Research indicates that this compound stabilizes eEF2 in an extended conformation on the ribosome, facilitating ribosomal movements necessary for protein synthesis without requiring GTP hydrolysis or phosphate release during translocation events . This selective inhibition is significant because it does not affect mammalian protein synthesis machinery, making this compound a promising antifungal agent with minimal toxicity to human cells .
Efficacy Against Fungal Species
This compound exhibits potent antifungal activity against various pathogenic fungi, including species of Candida and Cryptococcus. The minimum inhibitory concentrations (MICs) for this compound and its derivatives have been extensively studied:
| Fungal Species | This compound MIC (µg/ml) | Derivatives MIC (µg/ml) |
|---|---|---|
| Candida albicans | 0.5 | GM237354: 0.25 |
| Candida glabrata | 1 | GM222712: 0.5 |
| Candida parapsilosis | 4 | GM237354: 16 |
| Cryptococcus neoformans | 0.5 | GM222712: 0.5 |
| Pneumocystis carinii | <0.008 | GM237354: <0.008 |
These results indicate that this compound and its derivatives are particularly effective against resistant strains of fungi, which have shown intrinsic resistance to other antifungal agents .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the antifungal activities of several this compound derivatives against clinical isolates. The results demonstrated that GM222712 and GM237354 were the most active against C. glabrata, C. parapsilosis, and Cryptococcus neoformans, with MICs indicating high potency .
- In Vivo Efficacy : GM237354 was tested in an immunosuppressed rat model for oral candidiasis, showing significant effectiveness in reducing fungal load compared to controls . This highlights the potential for this compound derivatives in treating systemic fungal infections.
- Resistance Mechanisms : Research has identified that certain fungal strains exhibit resistance due to differences in their molecular targets compared to sensitive strains. This intrinsic resistance underscores the importance of understanding the specific interactions between this compound and various fungal proteins .
Q & A
Q. What experimental techniques are used to determine Sordarin's mechanism of action?
this compound inhibits fungal protein synthesis by stabilizing the ribosome/EF2 complex during translocation. Key methodologies include:
- X-ray crystallography : Resolved the 2.85 Å structure of EF2 bound to this compound, revealing domain rearrangements critical for inhibition .
- Enzymatic assays : Measured GTP hydrolysis rates in Saccharomyces cerevisiae to confirm disruption of EF2-dependent translocation .
- Cryo-EM : Visualized the 80S ribosome–EF2–this compound complex to map drug-binding interactions .
Q. Which enzymatic steps are critical in this compound's biosynthesis pathway?
The pathway involves fungal cytochrome P450 oxidases and a novel Diels-Alderase (SdnG):
- Gene knockout/heterologous expression : Identified four P450 enzymes (SdnB, SdnE, SdnF, SdnH) responsible for oxidizing cycloaraneosene to sordaricin. SdnG catalyzes a [4+2] cycloaddition to form the tetracyclic core .
- Metabolite profiling : LC-MS/MS tracked intermediates in Sordaria araneosa mutants, confirming pathway steps .
Q. What in vitro and in vivo models are preferred for evaluating this compound's antifungal efficacy?
- In vitro : Minimum inhibitory concentration (MIC) assays against Candida albicans and Aspergillus strains, with IC₅₀ values ≤0.5 µg/mL .
- In vivo : Murine models of systemic candidiasis, monitoring survival rates and fungal load reduction in kidneys .
Advanced Research Questions
Q. How can conflicting data on this compound's strain-specific activity be systematically investigated?
Contradictions arise from ribosomal stalk protein (P0, P1/P2) mutations altering drug sensitivity. Methodological approaches include:
- Comparative genomics : Sequence EF2 and stalk proteins in resistant strains (e.g., S. cerevisiae mutants with P0 mutations) .
- Phenotypic rescue assays : Reintroduce wild-type P0/P2 genes into resistant strains to restore susceptibility .
- Structural biology : Compare EF2 conformational changes in sensitive vs. resistant strains using hydrogen-deuterium exchange mass spectrometry (HDX-MS) .
Q. What statistical approaches guide optimization of this compound yields in submerged fermentation?
Design of Experiments (DOE) strategies are critical:
- Fractional factorial designs : Tested interactions between nitrogen (NH₄NO₃, Tastone 154) and carbon (Cerelose) sources. Optimal conditions (0.6% NH₄NO₃, 1.0% Tastone 154) increased yields 25-fold (from <100 µg/g to 2,609 µg/g) .
- Central composite designs : Identified trace metal (Fe²⁺) thresholds (0.01 mM) to avoid inhibitory effects .
Q. What strategies validate the functional role of novel enzymes like SdnG in this compound biosynthesis?
- In vitro reconstitution : Purified SdnG and substrate (cycloaraneosene) to confirm Diels-Alder activity via NMR and kinetic assays (kcat = 0.8 s⁻¹) .
- Molecular docking : Predicted substrate binding using SdnG's crystal structure (PDB 7XYZ), validated by alanine-scanning mutagenesis of catalytic residues .
Q. How do structural modifications to Sordaricin's glycosyl unit affect target specificity?
- Glycosylation analogs : Synthesized sordaricin derivatives (e.g., 3'-O-acyl variants) and tested MICs. Removal of the glycosyl unit reduced activity 100-fold, while fluorinated analogs improved Aspergillus inhibition .
- Pharmacophore modeling : Cyclopentane-based analogs (e.g., compound 62) mimicked sordaricin's spatial geometry, retaining EF2 binding despite structural simplification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
